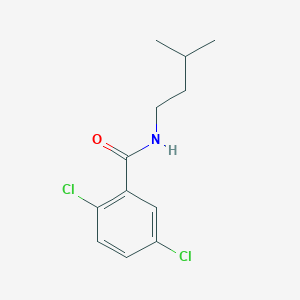
1-naphthaldehyde 1,2-ethanediyl(methylhydrazone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-naphthaldehyde 1,2-ethanediyl(methylhydrazone) is a chemical compound that has been widely studied due to its potential applications in scientific research. It is a hydrazone derivative of 1-naphthaldehyde and has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of 1-naphthaldehyde 1,2-ethanediyl(methylhydrazone) is not well understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
1-naphthaldehyde 1,2-ethanediyl(methylhydrazone) has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent. It has also been shown to have antimicrobial activity against a range of bacteria and fungi. Additionally, it has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-naphthaldehyde 1,2-ethanediyl(methylhydrazone) in lab experiments is its versatility. It can be used as a ligand in metal-ion coordination chemistry, a fluorescent probe for the detection of metal ions, and a reagent in the synthesis of other organic compounds. However, one limitation is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 1-naphthaldehyde 1,2-ethanediyl(methylhydrazone). One area of interest is its potential as an anticancer agent. Further studies could investigate its efficacy in vivo and explore its mechanism of action. Another area of interest is its neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases. Additionally, further research could investigate its potential as an antimicrobial agent and its use in metal-ion coordination chemistry.
Méthodes De Synthèse
There are multiple methods for synthesizing 1-naphthaldehyde 1,2-ethanediyl(methylhydrazone). The most common method involves the reaction of 1-naphthaldehyde with ethylenediamine in the presence of methanol. The resulting product is then treated with hydrazine hydrate to obtain the final product. Other methods include the reaction of 1-naphthaldehyde with ethylenediamine and methylhydrazine, and the reaction of 1-naphthaldehyde with 1,2-diaminoethane and methylhydrazine.
Applications De Recherche Scientifique
1-naphthaldehyde 1,2-ethanediyl(methylhydrazone) has been extensively studied for its potential applications in scientific research. It has been used as a ligand in metal-ion coordination chemistry, as well as a fluorescent probe for the detection of metal ions. It has also been used as a reagent in the synthesis of other organic compounds.
Propriétés
IUPAC Name |
N,N'-dimethyl-N,N'-bis[(E)-naphthalen-1-ylmethylideneamino]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4/c1-29(27-19-23-13-7-11-21-9-3-5-15-25(21)23)17-18-30(2)28-20-24-14-8-12-22-10-4-6-16-26(22)24/h3-16,19-20H,17-18H2,1-2H3/b27-19+,28-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBOGKVBQVODDT-MKYUKRCKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)N=CC1=CC=CC2=CC=CC=C21)N=CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/N=C/C1=CC=CC2=CC=CC=C12)CCN(/N=C/C3=CC=CC4=CC=CC=C34)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-dimethyl-N,N'-bis[(E)-naphthalen-1-ylmethylideneamino]ethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-chloro-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5780176.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)

![N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5780181.png)


![N-(4-methoxyphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5780209.png)




![3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5780242.png)

![1-(3-chlorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)acetyl]piperazine](/img/structure/B5780258.png)